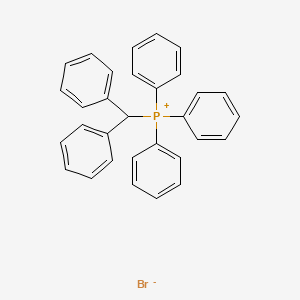
4-(2-Fluorophenyl)piperazine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenyl)piperazine-1-carbonyl chloride is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the piperazine ring, which is further connected to a carbonyl chloride group. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and ability to form stable derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)piperazine-1-carbonyl chloride typically involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with phosgene to introduce the carbonyl chloride group. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. The process involves the use of high-purity starting materials and solvents to achieve high product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluorophenyl)piperazine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and piperazine derivative.
Condensation reactions: It can participate in condensation reactions with amines and alcohols to form ureas and carbamates.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: This reaction is usually performed under acidic or basic conditions, with water or aqueous solutions as the solvent.
Condensation reactions: These reactions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired products.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Ureas and carbamates: Formed through condensation reactions with amines and alcohols.
Aplicaciones Científicas De Investigación
4-(2-Fluorophenyl)piperazine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various functionalized piperazine derivatives.
Biology: Employed in the development of bioactive compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.
Industry: Applied in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility
Mecanismo De Acción
The mechanism of action of 4-(2-Fluorophenyl)piperazine-1-carbonyl chloride is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows it to form stable covalent bonds with various functional groups, leading to the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Fluorophenyl)piperazine: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4-(2-Chlorophenyl)piperazine-1-carbonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
4-(2-Methylphenyl)piperazine-1-carbonyl chloride: Contains a methyl group instead of a fluorine atom, leading to differences in steric and electronic properties
Uniqueness
4-(2-Fluorophenyl)piperazine-1-carbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Propiedades
Fórmula molecular |
C11H12ClFN2O |
|---|---|
Peso molecular |
242.68 g/mol |
Nombre IUPAC |
4-(2-fluorophenyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClFN2O/c12-11(16)15-7-5-14(6-8-15)10-4-2-1-3-9(10)13/h1-4H,5-8H2 |
Clave InChI |
FIIKSRWXOPLQDI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2F)C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B8699903.png)


![7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B8699925.png)


amine](/img/structure/B8699937.png)

![4-[(2,3-Dihydroxypropyl)amino]benzenesulfonamide](/img/structure/B8699950.png)

